molecular formula C11H8ClNO2S B1459015 2-chloro-5-(phenylsulfonyl)Pyridine CAS No. 877868-60-5

2-chloro-5-(phenylsulfonyl)Pyridine

Cat. No. B1459015
CAS RN: 877868-60-5
M. Wt: 253.71 g/mol
InChI Key: VLBYFPORMIPFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-(phenylsulfonyl)Pyridine is a chemical compound with the linear formula C11H8O2N1Cl1S1 . It is used in various chemical reactions and is an important intermediate in the synthesis of other chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a chlorine atom and at the 5th position with a phenylsulfonyl group .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular formula is C11H8O2N1Cl1S1 .

Scientific Research Applications

Synthesis and Ligand Application

2-Chloro-5-(phenylsulfonyl)pyridine has been utilized in the synthesis of electron-rich 2-substituted-6-(phenylsulfonyl)pyridines, leading to the development of air-stable, tunable, P-chiral pyridyl-dihydrobenzooxaphosphole ligands. These ligands have shown efficacy in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes, demonstrating good enantioselectivities (Qu et al., 2014).

Synthesis and Surface Activity

The compound has played a role in synthesizing novel biologically active heterocycles. Specifically, reactions involving carbon disulfide in pyridine and acid chlorides have led to the creation of 1,2,4-triazole derivatives with significant antimicrobial activity, highlighting their potential as surface active agents (El-Sayed, 2006).

Fluorescence Studies

In fluorescence studies, modifications of 2-substituted pyridines, including those with phenylsulfonyl groups, have significantly impacted their fluorescence properties. Novel 2-substituted pyridines have been designed and synthesized, showing high fluorescence quantum yields in both solution and solid state, attributed to their structural modifications (Hagimori et al., 2019).

Synthetic Utility in Nucleophilic Substitution

The introduction of the phenylsulfonyl group in pyridines has been explored for its influence on regiochemistry during aromatic nucleophilic substitution. This has been particularly noted in the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, where electron-withdrawing groups have facilitated targeted substitution reactions, showing the compound's utility in synthetic chemistry (Ranjbar‐Karimi & Poorfreidoni, 2017).

Antitumor Activity and Enantiomer Synthesis

The compound has been involved in the synthesis and structural study of enantiomers with potential antitumor activities. The stereostructures of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been researched, with findings indicating their inhibitory effects on PI3Kα kinase, offering insights into the impact of stereochemistry on anticancer activity (Zhou et al., 2015).

properties

IUPAC Name

5-(benzenesulfonyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-11-7-6-10(8-13-11)16(14,15)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBYFPORMIPFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-(phenylsulfonyl)Pyridine
Reactant of Route 2
Reactant of Route 2
2-chloro-5-(phenylsulfonyl)Pyridine
Reactant of Route 3
Reactant of Route 3
2-chloro-5-(phenylsulfonyl)Pyridine
Reactant of Route 4
Reactant of Route 4
2-chloro-5-(phenylsulfonyl)Pyridine
Reactant of Route 5
Reactant of Route 5
2-chloro-5-(phenylsulfonyl)Pyridine
Reactant of Route 6
Reactant of Route 6
2-chloro-5-(phenylsulfonyl)Pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.